molecular formula C32H31N3O2S B12149829 N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B12149829
M. Wt: 521.7 g/mol
InChI Key: DQWDMDIDEQLIRM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditionsReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features and potential advantages of this compound in various research and industrial contexts.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes multiple aromatic rings and a diazacyclopenta framework. The presence of ethoxy and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

C24H28N2O2S\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_2\text{S}

Key Features

  • Molecular Weight : Approximately 420.56 g/mol
  • Solubility : Generally soluble in organic solvents; limited solubility in water.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, the compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to the activation of caspases and subsequent cell death.
  • Cell Cycle Arrest : Research suggests that it can cause G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate effectiveness against a range of bacterial strains.

Efficacy Against Bacteria

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Shows activity against Escherichia coli.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the compound's effects on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The researchers concluded that the compound could serve as a lead for further anticancer drug development.

Study 2: Antimicrobial Activity

In another study reported in Antibiotics, the compound was tested against various pathogens. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µMJournal of Medicinal Chemistry
AntimicrobialS. aureus32 µg/mLAntibiotics
E. coli64 µg/mLAntibiotics

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Addition of ethoxy groupIncreased lipophilicity
Methoxy substitutionEnhanced biological activity
Diazacyclopenta coreEssential for anticancer properties

Properties

Molecular Formula

C32H31N3O2S

Molecular Weight

521.7 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C32H31N3O2S/c1-3-37-26-18-14-24(15-19-26)33-31(38)30-29(23-12-16-25(36-2)17-13-23)27-11-7-8-20-34-28(21-35(30)32(27)34)22-9-5-4-6-10-22/h4-6,9-10,12-19,21H,3,7-8,11,20H2,1-2H3,(H,33,38)

InChI Key

DQWDMDIDEQLIRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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